![molecular formula C11H7ClN4S B1530946 1-(4-clorofenil)-1H-pirazolo[3,4-d]pirimidin-4-tiol CAS No. 5334-62-3](/img/structure/B1530946.png)

1-(4-clorofenil)-1H-pirazolo[3,4-d]pirimidin-4-tiol

Descripción general

Descripción

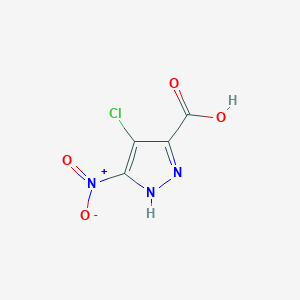

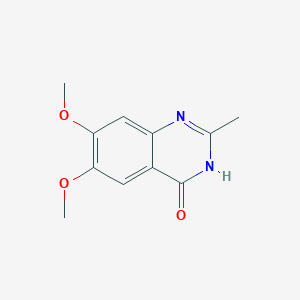

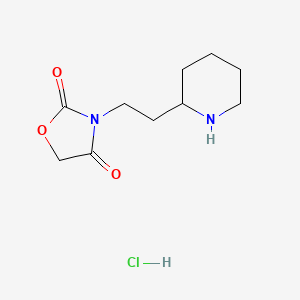

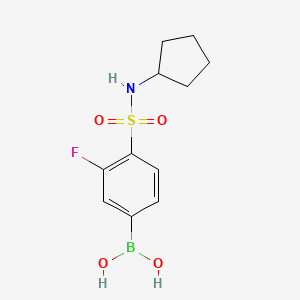

1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a useful research compound. Its molecular formula is C11H7ClN4S and its molecular weight is 262.72 g/mol. The purity is usually 95%.

The exact mass of the compound 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1446. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad antioxidante

Este compuesto ha sido explorado por su potencial como agente antioxidante. Los antioxidantes son cruciales para proteger las células del estrés oxidativo causado por los radicales libres. La estructura de los derivados de pirimidina, incluyendo 1-(4-clorofenil)-1H-pirazolo[3,4-d]pirimidin-4-tiol, les permite actuar como captadores de radicales libres, previniendo así el daño celular .

Propiedades anticancerígenas

La investigación ha indicado que los derivados de pirimidina pueden exhibir actividades anticancerígenas. La capacidad de estos compuestos para interactuar con varios objetivos biológicos, como enzimas o receptores involucrados en la proliferación de células cancerosas, los hace valiosos en el desarrollo de nuevas terapias contra el cáncer .

Inhibición enzimática

El compuesto ha sido estudiado por su papel como inhibidor enzimático, particularmente en el contexto de la inhibición de la lipooxigenasa (LOX). La LOX es una enzima que cataliza la oxidación de ácidos grasos poliinsaturados, lo que lleva a la producción de mediadores que pueden contribuir a las respuestas inflamatorias y alérgicas. Por lo tanto, la inhibición de la LOX puede ser beneficiosa para tratar estas condiciones .

Interacción con el glutatión

El glutatión es un antioxidante vital en las células, y su interacción con varios compuestos puede influir en sus propiedades farmacológicas. This compound ha sido probado por su capacidad para interactuar con el glutatión, lo que puede afectar su capacidad antioxidante y usos terapéuticos potenciales .

Farmacocinética y desarrollo de fármacos

Las propiedades farmacocinéticas de un compuesto, incluyendo absorción, distribución, metabolismo y excreción, son esenciales para el desarrollo de fármacos. Si bien los datos específicos sobre este compuesto pueden no estar fácilmente disponibles, su clase estructural sugiere aplicaciones potenciales en la exploración de estos aspectos farmacocinéticos para optimizar el diseño de fármacos .

Modelado molecular y diseño de fármacos

El sistema de anillo heterocíclico de los derivados de pirimidina es un andamiaje privilegiado en la química medicinal. Los estudios de modelado molecular de estos compuestos pueden proporcionar información sobre sus interacciones con objetivos biológicos, ayudando en el diseño racional de fármacos con mayor eficacia y menor toxicidad .

Mecanismo De Acción

Target of Action

The primary target of 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from G1 phase to S phase, and is thus a key player in cell proliferation .

Mode of Action

1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound fitting into the active site of CDK2, forming essential hydrogen bonds with Leu83 . This interaction disrupts the normal function of CDK2, leading to alterations in cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, specifically blocking the progression from G1 phase to S phase . This results in the arrest of cell proliferation, which can lead to apoptosis, or programmed cell death . Therefore, the compound’s action impacts the cell cycle regulation pathway, with downstream effects including the potential induction of apoptosis .

Pharmacokinetics

These properties can influence the bioavailability of the compound, affecting its efficacy as a therapeutic agent .

Result of Action

The result of the action of 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is the significant inhibition of cell proliferation, particularly in cancer cell lines such as MCF-7 and HCT-116 . This is achieved through the compound’s interaction with CDK2, leading to alterations in cell cycle progression and potential induction of apoptosis .

Análisis Bioquímico

Biochemical Properties

1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of Src family kinases, which are involved in cell signaling pathways that regulate cell growth and differentiation . Additionally, this compound can bind to and inhibit the activity of other kinases, such as cAMP-dependent protein kinase catalytic subunit alpha, affecting various cellular processes .

Cellular Effects

The effects of 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in certain cancer cell lines by inhibiting Src kinase activity, leading to cell cycle arrest and programmed cell death . Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and utilization within the cell .

Molecular Mechanism

At the molecular level, 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol exerts its effects through several mechanisms. It binds to the active sites of target kinases, inhibiting their activity and preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts critical signaling pathways, such as the AKT-Wee1-cyclin-dependent kinase 1 (CDK1) axis, leading to cell cycle arrest and apoptosis . Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, maintaining its inhibitory activity over extended periods . Prolonged exposure to this compound can lead to adaptive cellular responses, such as the upregulation of compensatory pathways that mitigate its effects .

Dosage Effects in Animal Models

The effects of 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol vary with different dosages in animal models. At lower doses, it can effectively inhibit target kinases and induce desired therapeutic effects, such as tumor regression in cancer models . At higher doses, it may exhibit toxic or adverse effects, including off-target interactions and systemic toxicity . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing potential risks.

Metabolic Pathways

1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that may have distinct biological activities . Additionally, this compound can affect metabolic flux and alter the levels of key metabolites, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, affecting its intracellular concentration and localization . Furthermore, binding proteins can sequester this compound in specific cellular compartments, influencing its bioavailability and activity .

Subcellular Localization

1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol exhibits distinct subcellular localization patterns that impact its function. It can be targeted to specific organelles, such as the mitochondria or nucleus, through targeting signals or post-translational modifications . This localization is crucial for its activity, as it allows the compound to interact with its target molecules and exert its biochemical effects within the appropriate cellular context .

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN4S/c12-7-1-3-8(4-2-7)16-10-9(5-15-16)11(17)14-6-13-10/h1-6H,(H,13,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZGVRFHZDOOIOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C3=C(C=N2)C(=S)N=CN3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405421 | |

| Record name | SBB040439 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5334-62-3 | |

| Record name | NSC1446 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | SBB040439 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B1530864.png)

![5,5-Dimethyl-2-{[4-(2-naphthyloxy)anilino]methylene}-1,3-cyclohexanedione](/img/structure/B1530866.png)

![Methyl 4-[[[3-(Fluoromethyl)phenyl]amino]methyl]benzoate](/img/structure/B1530869.png)